molecular formula C14H16ClN3O B1520467 3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride CAS No. 1240529-29-6

3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride

Cat. No. B1520467
CAS RN: 1240529-29-6
M. Wt: 277.75 g/mol
InChI Key: OFWJKTCVDJQABG-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride is an organic compound with the molecular formula C14H16ClN3O . It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in a variety of biological processes, including cell proliferation, apoptosis, and differentiation.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15N3O.ClH/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12;/h1-9H,10,15H2,(H2,16,17,18);1H . This indicates the presence of a phenylurea group and an aminomethylphenyl group in the structure.


Physical And Chemical Properties Analysis

The molecular weight of 3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride is 277.75 . It is a powder at room temperature .

Scientific Research Applications

Transformation During Drinking Water Disinfection

Phenylurea compounds, which include 3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride, are known to contaminate surface waters used for potable supplies. Research has shown that these compounds undergo transformation during drinking water treatment when reacting with aqueous chlorine. This transformation varies with pH and affects the rate of degradation of these compounds. The chlorination products suggest reactions at different positions on the phenylurea group, which has implications for the effectiveness of water treatment processes in removing such contaminants (Chusaksri et al., 2012).

Cyclodextrin-Based Bioremediation Technology

Phenylurea herbicides, including derivatives of 3-[3-(Aminomethyl)phenyl]-1-phenylurea, have been a focus in bioremediation research due to their persistence as soil and water contaminants. Studies have explored using hydroxypropyl-β-cyclodextrin (HPBCD) in combination with bacterial consortia to enhance the biodegradation of these compounds. This approach has shown promise in achieving more complete mineralization of the herbicides in soil systems, compared to previous methods (Villaverde et al., 2012).

Anion and Organic Ion Pair Recognition

Research into dihomooxacalix[4]arene receptors bearing phenylurea moieties has revealed significant insights into anion and organic ion pair recognition. These receptors exhibit enhanced host-guest properties and strong complexation for certain anions and organic ion pairs, highlighting their potential in various applications such as sensing and separation processes (Miranda et al., 2019).

Metal Ion Detection

Phenylurea derivatives have been employed in the development of probes for metal ion detection. These probes demonstrate fluorescence enhancement upon exposure to specific metal ions, indicating potential applications in the detection and monitoring of metal contamination in biological and environmental systems (Xu et al., 2014).

Environmental Degradation by Bacterial Consortia

Studies have identified bacterial consortia capable of degrading phenylurea herbicides, including those related to 3-[3-(Aminomethyl)phenyl]-1-phenylurea. These consortia contain synergistically catabolic species and functionally complementary hydrolases, demonstrating an efficient mechanism for the degradation of these herbicides in the environment (Zhang et al., 2018).

Controlled Release of Small Molecules

Research has explored the use of poly[(amino acid ester)phosphazenes], which may include phenylurea derivatives, as substrates for the controlled release of small molecules. This application is significant in the field of drug delivery, where the controlled release of active compounds is crucial (Allcock et al., 1994).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[3-(aminomethyl)phenyl]-3-phenylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O.ClH/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12;/h1-9H,10,15H2,(H2,16,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWJKTCVDJQABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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